3-Phenyl-oxindole

Overview

Description

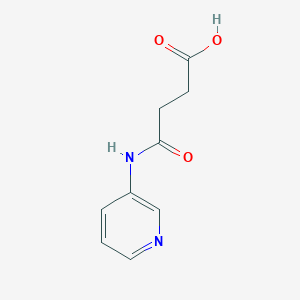

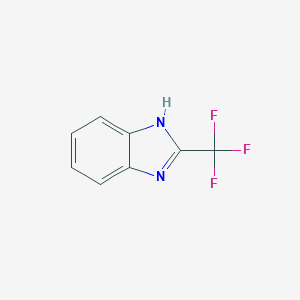

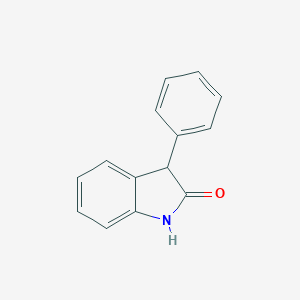

3-Phenyl-oxindole is a valuable and sterically hindered compound . It is a significant heterocyclic system in natural products and drugs . The molecular formula of this compound is C14H11NO and its molecular weight is 209.24 .

Synthesis Analysis

The synthesis of this compound involves a simple, efficient, and transition-metal-free method via polar–radical crossover of ketene-derived amide enolates . Various easily accessible N-alkyl and N-arylanilines are added to disubstituted ketenes . The resulting amide enolates undergo upon single electron transfer oxidation a homolytic aromatic substitution (HAS) to provide 3,3-disubstituted oxindoles in good to excellent yields .Chemical Reactions Analysis

The reaction between this compound and DEAD (diethyl azodicarboxylate) was selected as the model reaction for the evaluation of chiral phosphine catalysts .Scientific Research Applications

Development of Synthetic Methodologies : 3,3-Disubstituted oxindoles, including 3-Phenyl-oxindole, play a significant role in natural products, drugs, and pharmaceutically active compounds. Their synthesis is critical for probe- and drug-discovery programs. Catalytic enantioselective syntheses of these oxindoles have been developed for creating chiral compounds with rich structural diversity, important in the pharmaceutical industry (Cao, Zhou, & Zhou, 2018).

Innovative Approach to Chiral 3-Amino-2-oxindoles : A one-pot approach for synthesizing 3-Amino-2-oxindole derivatives, using a borylation/intramolecular asymmetric arylation sequence, has been reported. This method successfully synthesized a family of 3-Phenyl-3-(aryl-amino)-indolin-2-one derivatives with excellent yields and enantioselectivities (Marques, Lawrence, & Burke, 2017).

Synthesis of Aziridine- and Oxirane-2-phosphonates : This study involves the synthesis of aziridine- and oxirane-2-phosphonates spiro-fused with oxindole, demonstrating the chemical versatility and potential for creating complex molecular architectures (Gasperi, Loreto, Migliorini, & Ventura, 2011).

Copper(II)-Mediated Arylation : This research shows the synthesis of 3-aryloxy-2-oxindole derivatives from 3-hydroxy-2-oxindoles and aryl boronic acids, demonstrating the potential of this compound in life-science fields (Li et al., 2017).

Synthesis of 3-Aryl-3-hydroxy-2-oxindoles : This paper discusses the synthesis of 3-Aryl-3-hydroxy-2-oxindoles, highlighting their presence in biologically important compounds and their use as intermediates in synthesizing various oxindole derivatives (Moon, Lee, Roh, & Kim, 2016).

Neuroprotective Effects of Oxindole Derivatives : The study synthesized novel 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole analogs and evaluated their effects on neuronal cell death induced by oxidative stress, highlighting potential applications in neuroprotective therapies (Furuta et al., 2017).

Crystal Structure of 1-Allyl-3,3-diphenylindolin-2-one : This paper discusses the molecular packing and interactions in the crystal structure of an oxindole derivative, which can be crucial for understanding its physical and chemical properties (Nirmala, Kamala, Sudha, Raj, & Huq, 2008).

Tandem Radical Cyclization : This review highlights recent advances in tandem radical cyclization of N-arylacrylamides, a powerful approach to access diversely functionalized 3,3-disubstituted oxindoles, including this compound (Chen, Yu, & Xiao, 2014).

Safety and Hazards

Mechanism of Action

Target of Action

3-Phenyl-oxindole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, some indole derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For instance, they have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Some indole derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cells

Biochemical Analysis

Biochemical Properties

3-Phenyl-oxindole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These interactions lead to the inhibition of kinase activity, which is essential for cell proliferation and survival . Additionally, this compound has been shown to bind to tubulin, a protein that is critical for microtubule formation and stability . This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound exhibits antiproliferative activity by inhibiting key signaling pathways involved in cell growth and survival . This compound affects cell signaling pathways such as the EGFR and VEGFR pathways, leading to reduced cell proliferation and increased apoptosis. Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to the ATP-binding site of receptor tyrosine kinases, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking signal transduction pathways that promote cell proliferation and survival. Additionally, this compound interacts with tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis through the activation of caspases and other apoptotic proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects, with continued inhibition of cell growth and induction of apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antiproliferative activity with minimal toxicity . As the dosage increases, the compound’s toxicity also increases, leading to adverse effects such as weight loss, organ damage, and mortality in animal models . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity. These findings highlight the importance of optimizing dosage regimens to maximize the therapeutic benefits of this compound while minimizing its adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary metabolic pathways of this compound involves its conversion to hydroxylated metabolites by cytochrome P450 enzymes . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic flux of this compound and its metabolites can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors collectively determine the bioavailability and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific compartments is influenced by factors such as targeting signals and post-translational modifications. For example, the presence of nuclear localization signals can direct this compound to the nucleus, where it can interact with transcription factors and other nuclear proteins . Similarly, mitochondrial targeting signals can facilitate the localization of this compound to mitochondria, affecting mitochondrial function and inducing apoptosis .

Properties

IUPAC Name |

3-phenyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15-14/h1-9,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMMIXSSIGTOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312094 | |

| Record name | 3-phenyl-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3456-79-9 | |

| Record name | 3-Phenyloxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3456-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 249786 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003456799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3456-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-phenyl-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 3-phenyl-oxindole derivatives and bladder function?

A1: The provided research highlights the potential use of substituted this compound compounds as agonists of KCNQ potassium channels. [] While the exact mechanism is not elaborated upon in these papers, activation of specific KCNQ channels (KCNQ2, KCNQ3, KCNQ4, and KCNQ5) is suggested as a therapeutic strategy for maintaining bladder control and treating urinary incontinence. [, ] Further research is needed to fully elucidate the precise interaction between these compounds and KCNQ channels in the context of bladder function.

Q2: Are there any specific examples of this compound derivatives being investigated for this purpose?

A2: Yes, the research mentions "substituted 3-phenyl oxindole compounds" as disclosed in U.S. Patent No. 5,565,483. [, ] Unfortunately, without access to the patent itself, the specific substitutions and their potential impact on activity are unknown. Additionally, the abstract mentioning “1- UND 3-METHOXY-3-PHENYL-OXINDOLE” seems to focus on a specific methoxy-substituted variant and its chemical rearrangement rather than its biological activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)